molecular formula C14H22O5 B2954399 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester CAS No. 2177267-63-7

1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester

Cat. No.: B2954399
CAS No.: 2177267-63-7
M. Wt: 270.325
InChI Key: LINQILFVWJDYGV-UHFFFAOYSA-N
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Description

1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester is a complex organic compound characterized by its unique molecular structure. This compound is part of the spiro compound family, which consists of two rings that share a single atom. The presence of oxygen atoms within its structure makes it an interesting subject for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological systems and interactions.

  • Industry: It may be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,4,9-trioxadispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Spiro[4.2.5.2]pentadecane derivatives: These compounds share a similar spiro structure but may have different functional groups.

  • Other trioxa compounds: Compounds with similar oxygen-containing structures but different ring sizes or configurations.

Uniqueness: 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester stands out due to its specific arrangement of oxygen atoms and the spiro configuration, which can impart unique chemical and physical properties compared to other similar compounds.

This compound's versatility and unique structure make it a valuable subject for further research and development across various scientific and industrial fields.

Properties

IUPAC Name

methyl 1,4,9-trioxadispiro[4.2.58.25]pentadecane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-16-12(15)11-3-2-4-13(19-11)5-7-14(8-6-13)17-9-10-18-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINQILFVWJDYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2(O1)CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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